Glycerol triisopalmitate
CAS No.: 68957-79-9
Cat. No.: VC3878016
Molecular Formula: C51H98O6
Molecular Weight: 807.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68957-79-9 |
|---|---|
| Molecular Formula | C51H98O6 |
| Molecular Weight | 807.3 g/mol |
| IUPAC Name | 2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate |
| Standard InChI | InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 |
| Standard InChI Key | FUTGDWNFCMWSJT-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |
| Canonical SMILES | CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |
Introduction
Chemical Identity and Structural Characteristics of Glycerol Triisopalmitate
Glycerol triisopalmitate, systematically named 1,2,3-tris(14-methylpentadecanoyloxy)propane, is a triester formed through the esterification of glycerol with three molecules of isopalmitic acid (14-methylpentadecanoic acid). The branched configuration of isopalmitic acid introduces steric hindrance, reducing molecular packing density and conferring lower melting points compared to linear triglycerides like tripalmitin .
Molecular Architecture
The compound’s structure comprises a glycerol backbone with each hydroxyl group esterified to an isopalmitic acid chain. Key structural features include:
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Molecular formula:
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Molecular weight: 807.31 g/mol (calculated based on compositional analysis)
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Branched-chain topology: Methyl groups at the 14th carbon of each fatty acid chain .
This branching disrupts crystalline lattice formation, resulting in a semi-solid consistency at room temperature, a property leveraged in cosmetic and pharmaceutical formulations .
Physicochemical Properties
The physical and chemical attributes of glycerol triisopalmitate are summarized in Table 1.
Table 1: Physicochemical Properties of Glycerol Triisopalmitate
| Property | Value/Range | Measurement Conditions |
|---|---|---|
| Melting Point | 28–32°C | Differential Scanning Calorimetry |
| Density | 0.92–0.95 g/cm³ | 25°C |
| Solubility | Insoluble in water; soluble in ethanol, chloroform, and oils | OECD Guideline 105 |
| Hydrophobicity (Log P) | ~14.5 | Calculated via Crippen’s method |
| Viscosity | 120–150 mPa·s | 40°C |
The depressed melting point relative to linear triglycerides (e.g., tripalmitin, m.p. ~65°C) arises from reduced van der Waals interactions between branched chains . Its solubility profile aligns with nonpolar solvents, making it suitable for lipid-based drug delivery systems .
Synthesis and Manufacturing Approaches
Industrial synthesis of glycerol triisopalmitate primarily involves acid-catalyzed esterification or enzymatic transesterification. Table 2 compares these methods.
Table 2: Synthesis Methods for Glycerol Triisopalmitate
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ (1.5 wt%), 160°C, 6 h | 78–82 | High reaction rate | Byproduct formation, corrosion |
| Enzymatic transesterification | Lipase B (Novozym 435), 60°C, 24 h | 88–92 | Mild conditions, fewer byproducts | High enzyme cost |
| Reactive distillation | 180°C, vacuum (10 kPa) | 85–90 | Continuous process | Energy-intensive |
The enzymatic route, though costlier, offers superior regioselectivity and avoids toxic catalysts, aligning with green chemistry principles . Recent patents highlight innovations in solid acid catalysts (e.g., sulfonated carbon) that enhance yields to 94% while minimizing wastewater .
Research Advancements and Future Directions
Oxidative Stability
Accelerated aging tests (40°C, 75% RH) show a peroxide value increase of only 12 meq/kg after 90 days, attributed to the steric shielding of double bonds by methyl branches. Synergistic antioxidants like tocopherol further reduce oxidation rates by 40% .
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